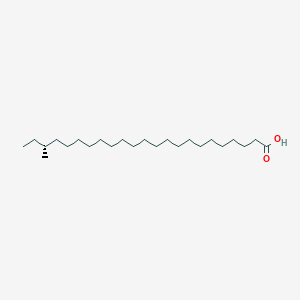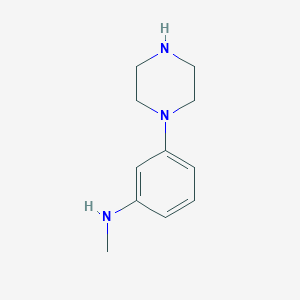![molecular formula C17H15N3O B12518950 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This specific compound is characterized by the presence of a triazinone core substituted with a phenyl group and a 4-methylphenylmethyl group. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild reaction conditions and can be carried out in the presence of a suitable solvent such as dichloromethane . Another approach involves the annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines . This method is characterized by high chemical yield and functional group tolerance.
Analyse Chemischer Reaktionen
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
Annulation: The compound can undergo annulation reactions with nitrile imines to form bicyclic derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity and is being investigated for its ability to inhibit specific enzymes involved in cancer progression.
Agriculture: Triazine derivatives are commonly used as herbicides due to their ability to inhibit photosynthesis in plants.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, in agricultural applications, the compound inhibits photosynthesis by binding to the photosystem II complex in plants .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be compared with other triazine derivatives such as:
Melamine: A well-known triazine used in the production of resins and plastics.
Cyanuric Chloride: A triazine derivative used as a precursor for reactive dyes.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds exhibit anticancer activity and are synthesized via annulation reactions.
The uniqueness of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H15N3O |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
OALRUALPKWRPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
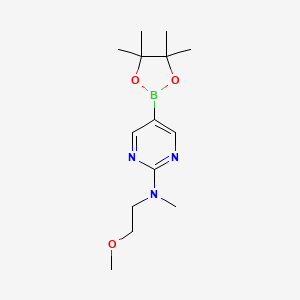
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)

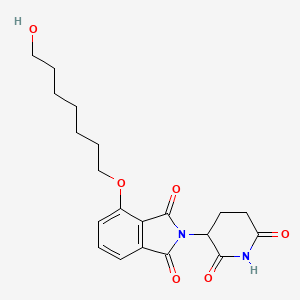
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
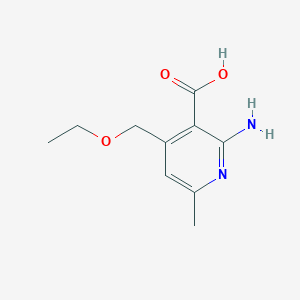
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
